molecular formula C22H24N2O7S B11421478 Methyl 6-(((2,5-dimethoxyphenyl)sulfonyl)methyl)-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 6-(((2,5-dimethoxyphenyl)sulfonyl)methyl)-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11421478
M. Wt: 460.5 g/mol
InChI Key: VAQUBNBQLCNSNB-UHFFFAOYSA-N
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Description

METHYL 6-[(2,5-DIMETHOXYBENZENESULFONYL)METHYL]-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring, a sulfonyl group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6-[(2,5-DIMETHOXYBENZENESULFONYL)METHYL]-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. In this case, the reaction can be modified to include the appropriate aromatic and sulfonyl substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

METHYL 6-[(2,5-DIMETHOXYBENZENESULFONYL)METHYL]-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The aromatic rings and sulfonyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 6-[(2,5-DIMETHOXYBENZENESULFONYL)METHYL]-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 6-[(2,5-DIMETHOXYBENZENESULFONYL)METHYL]-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its sulfonyl group and tetrahydropyrimidine ring make it particularly interesting for further research and development.

Properties

Molecular Formula

C22H24N2O7S

Molecular Weight

460.5 g/mol

IUPAC Name

methyl 6-[(2,5-dimethoxyphenyl)sulfonylmethyl]-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C22H24N2O7S/c1-13-5-7-14(8-6-13)20-19(21(25)31-4)16(23-22(26)24-20)12-32(27,28)18-11-15(29-2)9-10-17(18)30-3/h5-11,20H,12H2,1-4H3,(H2,23,24,26)

InChI Key

VAQUBNBQLCNSNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=C(C=CC(=C3)OC)OC)C(=O)OC

Origin of Product

United States

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